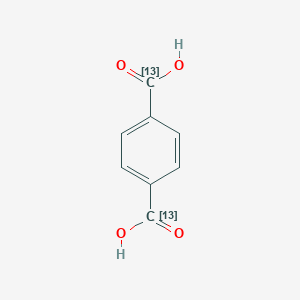

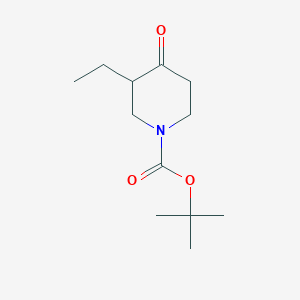

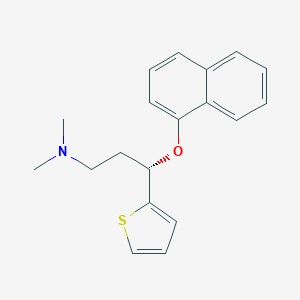

![molecular formula C20H22O6 B037607 (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol CAS No. 32647-67-9](/img/structure/B37607.png)

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol, also known as (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol, is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

This compound has been studied for its potential as a nonsteroidal anti-inflammatory drug (NSAID). The structural features of similar tricyclic compounds have shown high anti-inflammatory activity, making them promising candidates for the development of new NSAIDs .

Magnetic Resonance Imaging (MRI) Contrast Agents

Derivatives of the compound, specifically 13-oxo-1,4,7,10-tetraazabicyclo[8.2.1]tridecane-4,7-diacetic acid, have been used as intermediates in the synthesis of Gadoteridol, a gadolinium-based MRI contrast agent. This application is crucial for enhancing central nervous system imaging .

Biochemical Research

The compound’s derivatives are utilized in biochemical research, particularly in the synthesis of highly purified biochemicals. These derivatives are important for understanding complex biological processes and developing biochemical assays .

Organosilicone Synthesis

A related compound, 3,3-Bis(Trichlorosilylpropoxymethyl)-5-Oxa-Tridecane, falls under the category of silsesquioxane and organosilicone. It is used in the synthesis of materials with unique properties, such as enhanced thermal stability and mechanical strength .

Pheromone Research

Tridecanal, a compound with a similar tridecane structure, is used in pheromone research. It is studied for its role in insect communication and behavior, which has applications in pest control and ecosystem management .

Analytical and Research Applications

n-Tridecane, another compound with a related structure, is used for analytical and research purposes. It serves as a standard in chromatography and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for '(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol' involves the synthesis of a bicyclic intermediate followed by a ring-opening reaction to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Benzaldehyde", "2,3-Dibromopropene", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Phenylmagnesium bromide", "Epichlorohydrin", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Synthesis of bicyclic intermediate", "a. Benzene is reacted with ethanol and sodium hydroxide to form phenyl ethyl ether.", "b. Benzaldehyde is reacted with 2,3-dibromopropene in the presence of sodium borohydride to form a bicyclic intermediate.", "Step 2: Ring-opening reaction", "a. The bicyclic intermediate is reacted with phenylmagnesium bromide to form a Grignard reagent.", "b. Epichlorohydrin is added to the Grignard reagent to form the final product.", "c. The product is then reduced with sodium borohydride in acetic acid to form '(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol'." ] } | |

Numéro CAS |

32647-67-9 |

Nom du produit |

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |

Formule moléculaire |

C20H22O6 |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol |

InChI |

InChI=1S/C20H20O6/c21-20-12-23-19(14-9-5-2-6-10-14)25-17(20)16-15(26-20)11-22-18(24-16)13-7-3-1-4-8-13/h1-10,15-19,21H,11-12H2/t15-,16+,17-,18?,19?,20+/m1/s1 |

Clé InChI |

DAZRYUTWPPBZOY-WUFCDUEQSA-N |

SMILES isomérique |

C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

SMILES |

C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

SMILES canonique |

C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Synonymes |

Bis-O-(benzylidene)-D-glucitol; DIBENZYLIDENE SORBITOL; IRGACLEAR D; bis-o-(phenylmethylene)-d-glucito; bis-O-(phenylmethylene)-D-Glucitol; dibenzalsorbitol; Dibenzylidene-D-sorbitol; di-o-benzylidene-d-sorbito |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

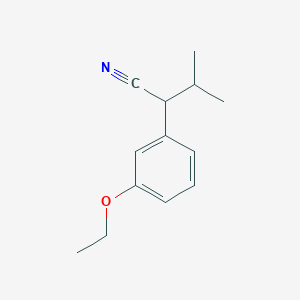

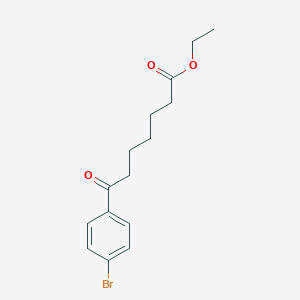

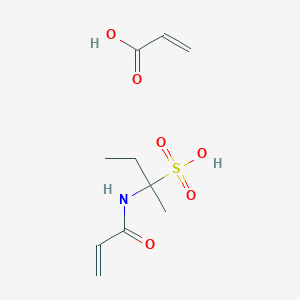

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)